molecular formula C16H18N2O2S B14276652 4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile CAS No. 135713-85-8

4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile

Cat. No.: B14276652
CAS No.: 135713-85-8
M. Wt: 302.4 g/mol
InChI Key: RLKDAQLBWYKOCR-UHFFFAOYSA-N
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Description

4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes an octylsulfanyl group attached to a dioxocyclohexa-diene ring with two dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile typically involves the reaction of a suitable precursor with octylthiol under specific conditions. One common method involves the use of a cyclohexa-diene derivative, which is reacted with octylthiol in the presence of a catalyst such as triphenylphosphine. The reaction is carried out in a solvent like toluene at elevated temperatures (around 110°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The octylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The octylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dioxocyclohexa-diene ring can participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Octylsulfanyl)phenol
  • 2-(Octylsulfanyl)ethan-1-ol
  • 4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino-2,6-di-tert-butylphenol

Uniqueness

4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is unique due to its combination of the octylsulfanyl group with the dioxocyclohexa-diene ring and dicarbonitrile groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

135713-85-8

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

4-octylsulfanyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile

InChI

InChI=1S/C16H18N2O2S/c1-2-3-4-5-6-7-8-21-15-9-14(19)12(10-17)13(11-18)16(15)20/h9H,2-8H2,1H3

InChI Key

RLKDAQLBWYKOCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=CC(=O)C(=C(C1=O)C#N)C#N

Origin of Product

United States

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